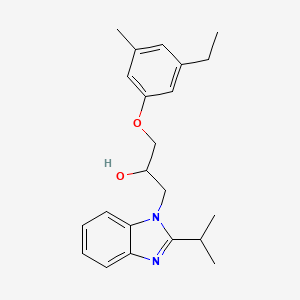
6-aminotetradecanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-aminotetradecanedioic acid (6-ATDA) is a naturally occurring amino acid found in the human body. It is also known as sebacic acid and has been the subject of scientific research for its potential therapeutic applications. 6-ATDA is a dicarboxylic acid that contains a 14-carbon chain with an amino group at the 6th position.
作用機序
The mechanism of action of 6-ATDA is not fully understood. However, it is believed that 6-ATDA exerts its therapeutic effects by modulating various signaling pathways in the body. For example, in cancer cells, 6-ATDA has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. In neuroprotection, 6-ATDA has been shown to activate the Nrf2/ARE signaling pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects
6-ATDA has been shown to have various biochemical and physiological effects in the body. For example, in cancer cells, 6-ATDA has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell migration and invasion. In neuroprotection, 6-ATDA has been shown to protect neurons from oxidative stress, prevent neuroinflammation, and improve cognitive function. In metabolic disorders, 6-ATDA has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism.
実験室実験の利点と制限
One advantage of using 6-ATDA in lab experiments is its low toxicity and high solubility in water. This makes it easier to administer and study in vitro and in vivo. However, one limitation is its low yield during synthesis, which makes it expensive and difficult to obtain in large quantities.
将来の方向性
There are many future directions for the study of 6-ATDA. One direction is to further investigate its potential therapeutic applications in cancer research, neuroprotection, and metabolic disorders. Another direction is to explore its mechanism of action and identify new signaling pathways that it may modulate. Additionally, future research could focus on developing new synthesis methods to increase the yield and reduce the cost of 6-ATDA. Overall, 6-ATDA has the potential to be a valuable therapeutic agent for various diseases and conditions, and further research is needed to fully understand its properties and applications.
合成法
6-ATDA can be synthesized from sebacic acid through a two-step process. The first step involves the conversion of sebacic acid to sebacoyl chloride using thionyl chloride. The second step involves the reaction of sebacoyl chloride with ammonia to produce 6-ATDA. The yield of this process is about 50%.
科学的研究の応用
6-ATDA has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and metabolic disorders. In cancer research, 6-ATDA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, 6-ATDA has been shown to protect neurons from oxidative stress and prevent neurodegeneration. In metabolic disorders, 6-ATDA has been shown to improve glucose tolerance and insulin sensitivity.
特性
IUPAC Name |
6-aminotetradecanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO4/c15-12(9-6-7-11-14(18)19)8-4-2-1-3-5-10-13(16)17/h12H,1-11,15H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWJWCMCGYNVCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(CCCCC(=O)O)N)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5116830.png)
![5-(4-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-(2-thienyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5116840.png)

![3-benzyl-1-(2-phenylethyl)-8-(3-thienylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5116858.png)
![2-{[(6-phenyl-4-pyrimidinyl)thio]methyl}-1H-benzimidazole](/img/structure/B5116866.png)
![N-{2-[2-(3-thienyl)acetyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-2-pyridinecarboxamide](/img/structure/B5116869.png)

![3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5116882.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B5116885.png)
![1-chloro-3-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B5116892.png)
![N-(3-bromophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5116908.png)
![N-(2-pyridinylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5116915.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(2-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5116920.png)
![N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea](/img/structure/B5116928.png)